molecular formula C15H23NO3 B11079624 4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11079624
M. Wt: 265.35 g/mol
InChI Key: GBZHEEDRXYKYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Spirotetramat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of Spirotetramat is the enol metabolite, which is more stable due to the conjugation with the amide group and the benzene ring .

Scientific Research Applications

Spirotetramat has a wide range of applications in scientific research, including:

Mechanism of Action

Spirotetramat exerts its effects by inhibiting acetyl-CoA carboxylase (ACC), an enzyme crucial for lipid biosynthesis in insects. This inhibition disrupts the production of essential lipids, leading to the death of the target insects. The compound is systemic, meaning it is absorbed by plant tissues and transported throughout the plant, providing protection against a wide range of pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spirotetramat is unique due to its dual systemic activity, allowing it to be transported both upwards and downwards within the plant. This ambimobile property enhances its effectiveness in controlling pests compared to other insecticides that may only move in one direction .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H23NO3/c1-11-9-16(10-12(2)18-11)13-8-14(17)19-15(13)6-4-3-5-7-15/h8,11-12H,3-7,9-10H2,1-2H3

InChI Key

GBZHEEDRXYKYFG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)OC23CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.